

A Technical Guide to the Research Applications of Bromo-Methyl-Imidazole Derivatives

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Compound of Interest

Compound Name: 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid

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Introduction: The Strategic Importance of Bromo-Methyl-Imidazoles

The imidazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science, imparting unique electronic and biological properties to molecules. When functionalized with methyl and bromo groups, these derivatives are transformed into exceptionally versatile building blocks for organic synthesis. The strategic placement of the bromine atom provides a highly reactive handle for a multitude of cross-coupling reactions, while the methyl group can influence solubility, steric hindrance, and metabolic stability.

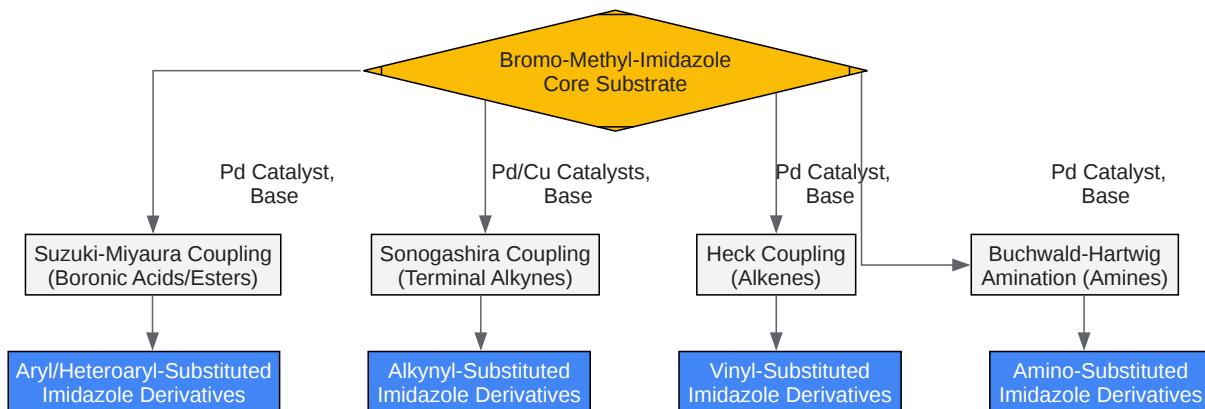
This guide serves as a technical resource for researchers, chemists, and drug development professionals, exploring the core chemical principles, synthetic strategies, and key applications of bromo-methyl-imidazole derivatives. We will delve into the causality behind their synthetic utility and provide actionable protocols to leverage these powerful intermediates in research and development.

Core Chemical Properties and Reactivity

The utility of bromo-methyl-imidazole derivatives stems from the distinct roles of the imidazole core and the carbon-bromine bond. The imidazole ring is an electron-rich aromatic system, and the nitrogen atoms can act as hydrogen bond donors/acceptors or as nucleophiles. The

bromine atom, attached to an sp^2 -hybridized carbon, is an excellent leaving group, making it the primary site for synthetic elaboration.

This dual functionality makes the bromo-methyl-imidazole scaffold a cornerstone for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.^[1] These reactions enable the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern chemical synthesis.



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Caption: Versatility of the bromo-methyl-imidazole core in cross-coupling reactions.

Synthesis of Bromo-Methyl-Imidazole Derivatives

The synthesis of specific bromo-methyl-imidazole regioisomers can be a significant challenge. For instance, direct methylation of a bromo-imidazole precursor can lead to a mixture of N-methylated regioisomers that are difficult to separate.^[2] Therefore, robust and scalable synthetic routes are critical for their practical application.

A common strategy involves the direct bromination of an N-methylated imidazole precursor using a brominating agent like N-Bromosuccinimide (NBS). The choice of solvent and reaction

conditions is crucial for achieving high regioselectivity and yield.

General Protocol: Synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxamide Derivative

This protocol is adapted from a patented method and illustrates a typical bromination step.[\[3\]](#)

- **Dissolution:** Dissolve the starting material (a substituted 1-methyl-1H-imidazole-5-carboxamide) in a suitable solvent such as chloroform.
- **Reagent Addition:** Add the catalyst, such as azobisisobutyronitrile (AIBN), followed by the brominating agent, N-Bromosuccinimide (NBS), to the solution. A typical molar ratio of substrate to NBS is between 1:2.5 and 1:3.[\[3\]](#)
- **Reaction Incubation:** Stir the mixture at room temperature for approximately 30 minutes to ensure homogeneity.
- **Heating:** Increase the temperature to around 50°C and maintain stirring for 12 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.
- **Purification:** Purify the resulting crude residue using column chromatography to isolate the desired 4-bromo-1-methyl-1H-imidazole product.

Self-Validation Insight: The progress of the reaction should be meticulously monitored by TLC. The disappearance of the starting material spot and the appearance of a new, lower R_f product spot indicates a successful transformation. A final purity check by ¹H NMR and Mass Spectrometry is essential to confirm the structure and integrity of the final compound.

Applications in Medicinal Chemistry and Drug Discovery

Bromo-methyl-imidazoles are foundational components in the pharmaceutical sector, serving as key intermediates for a wide range of Active Pharmaceutical Ingredients (APIs). Their structural motif is present in a multitude of diversified bioactive compounds.[\[2\]](#)

Key Therapeutic Areas:

- **Oncology:** These derivatives are building blocks for various kinase inhibitors, which are a major class of anti-cancer drugs.^[2] For example, 4-bromo-1,2-dimethyl-1H-imidazole is a crucial precursor for synthesizing casein kinase inhibitors for anticancer therapy.^[2] They are also used in synthesizing novel BRAF inhibitors and bimetallic platinum(II) complexes with potent cytotoxic activity.^{[4][5]}
- **Infectious Diseases:** The imidazole core is a well-known pharmacophore in antifungal and antibacterial agents.^{[6][7]} Bromo-substituted derivatives serve as starting materials for novel compounds tested against various bacterial strains and *Mycobacterium tuberculosis*.^{[6][8]}
- **Inflammatory and Metabolic Diseases:** The versatility of the scaffold allows for its incorporation into inhibitors for enzymes like xanthine oxidase and RIP1 kinase, which are targets for inflammatory conditions.^[2]

The table below summarizes the utility of specific bromo-methyl-imidazole derivatives in the synthesis of various classes of bioactive molecules.

Bromo-Methyl-Imidazole Derivative	Therapeutic Target/Application Area	Reference
4-Bromo-1,2-dimethyl-1H-imidazole	Cathepsin K, Xanthine Oxidase, Casein Kinase, CDK8/19, RIP1 Kinase, TGF β Inhibitors	[2]
2-Bromo-1-methyl-1H-imidazole	Precursor for ligands in cytotoxic Platinum(II) complexes	[4]
Bromo-imidazole Scaffolds	BRAF Inhibitors (Oncology)	[5]
5-(nitro/bromo)-styryl-2-benzimidazoles	Anti-tubercular and Antimicrobial Agents	[6][8]

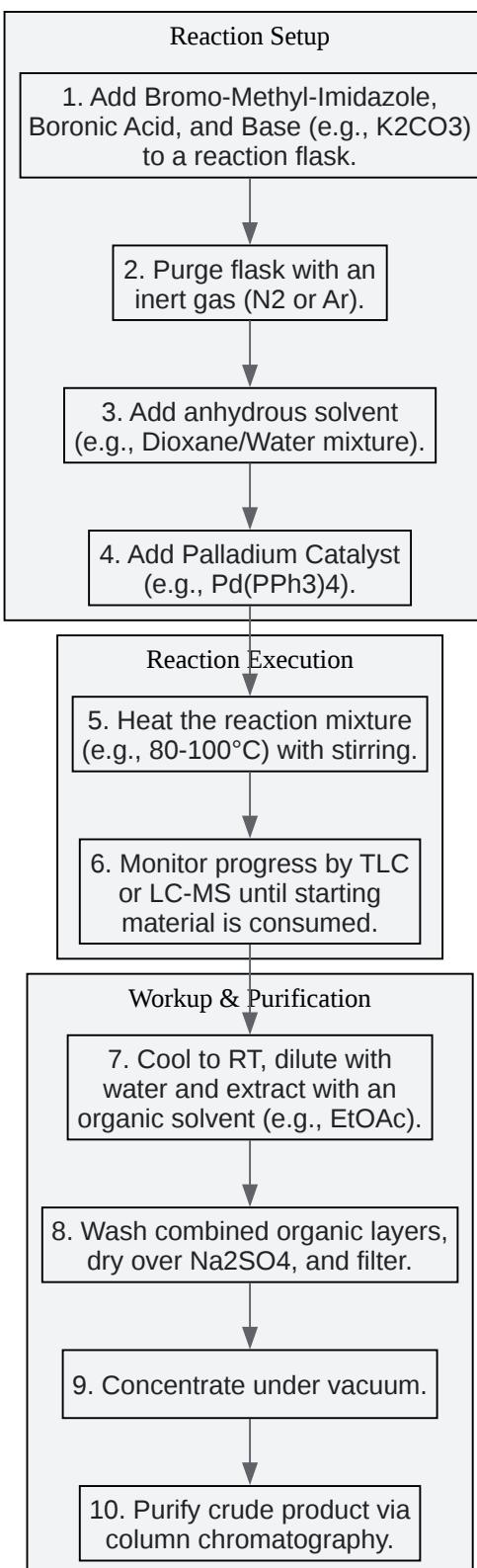
Applications in Materials Science and Catalysis

Beyond pharmaceuticals, bromo-methyl-imidazole derivatives are valuable in materials science and catalysis.

- **Ligand Synthesis:** They are used to synthesize complex ligands for transition metal catalysts. [9][10] The resulting metal complexes can have unique catalytic properties or applications as functional materials.
- **Advanced Materials:** The imidazole scaffold is a component in the development of advanced materials, and the bromo-functionality allows for its covalent incorporation into larger polymer or crystal structures.
- **Ionic Liquids:** The parent compound, 1-methylimidazole, is a fundamental building block for imidazolium-based ionic liquids.[11] Brominated versions can be used to create functionalized ionic liquids with specific properties.

Detailed Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most common application for bromo-methyl-imidazole derivatives, enabling the formation of a C-C bond with an aryl or heteroaryl boronic acid.



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Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

- Reactant Preparation: To a flame-dried round-bottom flask, add 5-bromo-1-methyl-1H-imidazole (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
- Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 5-10 minutes. This is critical because the palladium catalyst is oxygen-sensitive.
- Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
- Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), to the flask under a positive pressure of inert gas.
- Heating and Monitoring: Immerse the flask in a preheated oil bath (typically 80-100°C) and stir vigorously. Monitor the reaction by TLC until the bromo-imidazole spot is no longer visible.
- Quenching and Extraction: Once complete, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the pure coupled product. The final product's identity and purity should be confirmed by NMR and MS analysis.

Physicochemical Data of Key Isomers

The specific isomer of bromo-methyl-imidazole used is critical. The position of the bromo and methyl groups influences the compound's physical properties and reactivity.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Form	Boiling Point (°C)	Density (g/mL)
2-Bromo-1-methyl-1H-imidazole	16681-59-7	C ₄ H ₅ BrN ₂	161.00	Solid	172	1.649
4-Bromo-1-methyl-1H-imidazole	25676-75-9	C ₄ H ₅ BrN ₂	161.00	Liquid	>110 (flash pt)	1.614
5-Bromo-1-methyl-1H-imidazole	1003-21-0	C ₄ H ₅ BrN ₂	161.00	-	-	-

(Data sourced from PubChem and commercial supplier data sheets)[[4](#)][[12](#)][[13](#)][[14](#)][[15](#)]

Conclusion and Future Outlook

Bromo-methyl-imidazole derivatives are far more than simple chemical intermediates; they are strategic enablers of molecular innovation. Their predictable reactivity in robust cross-coupling reactions provides a reliable pathway to novel chemical entities in drug discovery and materials science.[[1](#)] The continued development of more efficient and regioselective synthetic methods will further expand their accessibility and application.[[2](#)] Future research will likely focus on incorporating these scaffolds into new therapeutic modalities, such as targeted protein degraders and covalent inhibitors, as well as developing novel functional materials with tailored electronic and photophysical properties.

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